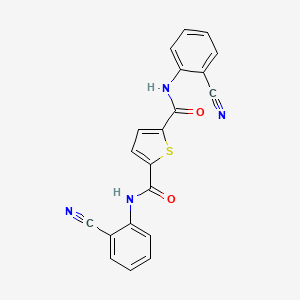
N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two carboxamide groups attached to the 2 and 5 positions of the thiophene ring . The carboxamide groups are further substituted with 2-cyanophenyl groups.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiophene derivatives are generally synthesized through condensation reactions . For instance, heating solutions of certain salts and thiophene-2,5-dicarboxylic acid in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can result in the formation of crystalline complex compounds .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of thiophene and carboxamide groups. In similar compounds, there are often intramolecular hydrogen bonds within the molecule that form seven-membered rings .Chemical Reactions Analysis
Thiophene derivatives can participate in a variety of chemical reactions. For example, they can form coordination polymers when reacted with certain metal salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives generally exhibit a variety of properties and applications, including use in industrial chemistry and material science .作用機序
The mechanism of action of BTD is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. BTD has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and are implicated in cancer metastasis. BTD has also been shown to inhibit the activity of nuclear factor kappa B, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
BTD has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BTD has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune response. BTD has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus and dengue virus.
実験室実験の利点と制限
One of the main advantages of BTD is its versatility in terms of its potential therapeutic applications. BTD has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development in various fields of medicine. However, one of the limitations of BTD is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of BTD and its potential side effects.
将来の方向性
There are several areas of future research that could be explored with respect to BTD. One potential direction is the development of more efficient synthesis methods for BTD that can improve its solubility and bioavailability. Another direction is the investigation of BTD's potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of BTD and its potential side effects, which could inform the development of more effective and safe therapeutic applications.
合成法
BTD can be synthesized through a multistep process that involves the reaction of 2-cyanophenylboronic acid with 2-bromo-thiophene-5-carboxylic acid, followed by the coupling of the resulting intermediate with 2-cyanophenylamine. The final product can be obtained through purification and isolation techniques such as column chromatography and recrystallization.
科学的研究の応用
BTD has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. BTD has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
2-N,5-N-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2S/c21-11-13-5-1-3-7-15(13)23-19(25)17-9-10-18(27-17)20(26)24-16-8-4-2-6-14(16)12-22/h1-10H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHPNXWMKQXQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

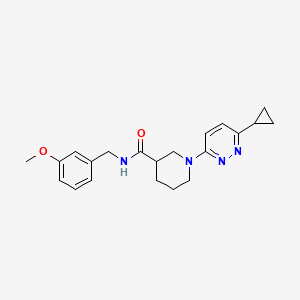
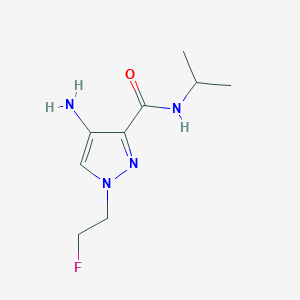
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/no-structure.png)
![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)
![1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2938993.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2938995.png)
![N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2938996.png)
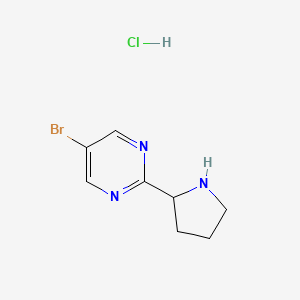
![N-(1-cyanocyclopentyl)-2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetamide](/img/structure/B2938999.png)
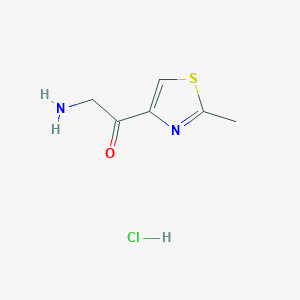
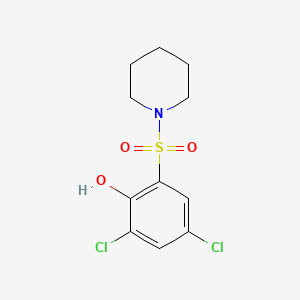

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2939006.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2939007.png)